Covalent Target Engagement Durability: Post-Washout Anti-Proliferative Activity in MV4-11 AML Cells
ZEN-3219's epoxide warhead enables irreversible binding to BRD4-BD1, conferring sustained pharmacological activity long after the compound is removed from the extracellular medium—a property fundamentally absent in reversible BET inhibitors [1]. In a direct head-to-head comparison using MV4-11 AML cells treated with 50 nM of each compound for 24 h followed by drug washout, proliferation was measured at 72 h post-washout. ZEN-3219 maintained 78% inhibition of cell proliferation, whereas a non-covalent BET inhibitor achieved only 22% inhibition [2].
| Evidence Dimension | Post-washout anti-proliferative durability in BET-dependent cancer cells |
|---|---|
| Target Compound Data | 78% inhibition of proliferation at 72 h post-washout (50 nM, 24 h treatment) |
| Comparator Or Baseline | Non-covalent BET inhibitor: 22% inhibition of proliferation at 72 h post-washout (50 nM, 24 h treatment) |
| Quantified Difference | 3.5-fold greater sustained inhibition (78% vs 22%) |
| Conditions | MV4-11 human AML cell line; 50 nM compound treatment × 24 h; drug washout; proliferation assessed at 72 h post-washout [2] |
Why This Matters
For researchers designing pulsed-treatment protocols or washout-based target engagement studies, ZEN-3219 provides sustained pathway suppression that reversible BET inhibitors cannot achieve—directly impacting experimental validity and reducing the need for continuous compound infusion in proof-of-concept pharmacology studies.
- [1] Kharenko OA et al. Design and Characterization of Novel Covalent Bromodomain and Extra-Terminal Domain (BET) Inhibitors Targeting a Methionine. J Med Chem. 2018;61(18):8202-8211. PMID: 30165024. View Source
- [2] InvivoChem. ZEN-3219 Biological Activity: Anti-proliferative washout assay in MV4-11 cells — 78% inhibition (ZEN-3219) vs 22% inhibition (non-covalent BET inhibitor) at 72 h post-washout. Reference [1]: Kharenko OA et al., 2018. View Source
